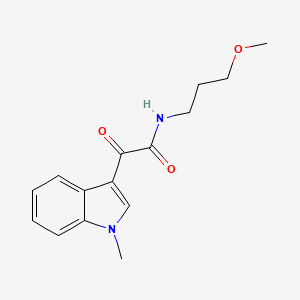
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, also known as BBIT, is a thiazolidinone derivative that has been widely studied for its potential applications in various fields of science. BBIT has a unique chemical structure that makes it a promising candidate for use in drug development, catalysis, and material science.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In drug development, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess anticancer properties, making it a potential candidate for cancer therapy. In catalysis, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used as a catalyst in various organic reactions, including the synthesis of chiral compounds. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been studied for its potential applications in material science, where it has been used to synthesize new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their DNA replication. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its high purity and stability. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one.
Zukünftige Richtungen
There are several future directions for research involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential direction is the use of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one in the synthesis of new materials with unique properties. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used to synthesize new materials with promising applications in various fields of science, including electronics and energy storage. Finally, further research is needed to fully understand the mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one and its potential applications in various fields of science.
Synthesemethoden
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of benzylamine with 4-methylbenzaldehyde, followed by the reaction of the resulting imine with thioglycolic acid. The final product is obtained by reacting the thiazolidinone intermediate with benzyl bromide in the presence of a base. The synthesis of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been optimized to provide high yields and purity, making it a viable candidate for further research.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-19-12-14-20(15-13-19)16-23-24(28)27(18-22-10-6-3-7-11-22)25(29-23)26-17-21-8-4-2-5-9-21/h2-16H,17-18H2,1H3/b23-16-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMECLSJNBGEI-ZYITZIQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)

![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)